

A Technical Guide to the Spectroscopic Characterization of 2-Formylcinnamic Acid

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Compound of Interest

Compound Name: 2-Formylcinnamic acid

Cat. No.: B111601

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This guide provides an in-depth analysis of the spectroscopic data for **2-formylcinnamic acid** (molecular formula $C_{10}H_8O_3$, molecular weight 176.17 g/mol), a valuable intermediate in organic synthesis and drug development.^{[1][2]} A thorough understanding of its spectral characteristics is paramount for researchers and scientists to ensure compound identity, purity, and structural integrity. This document synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and related cinnamic acid derivatives, providing a robust framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

2-Formylcinnamic acid is an aromatic carboxylic acid featuring an ortho-substituted aldehyde group and a trans-alkene moiety. The interplay of these functional groups—a carboxylic acid, an aldehyde, an alkene, and a 1,2-disubstituted benzene ring—dictates its unique spectroscopic fingerprint. The electron-withdrawing nature of both the aldehyde and carboxylic acid groups significantly influences the electronic environment of the molecule, which is directly observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of **2-formylcinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **2-formylcinnamic acid**, both 1H and ^{13}C NMR provide critical information about

the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-formylcinnamic acid** is expected to show distinct signals for the carboxylic acid proton, the aldehydic proton, the vinylic protons, and the aromatic protons.

- Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is often preferred for acquiring the ¹H NMR spectrum of carboxylic acids. This is because the acidic proton is less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O, and the solubility of the compound is generally good.

Table 1: Predicted ¹H NMR Data for **2-Formylcinnamic Acid** in DMSO-d₆

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Carboxylic acid (-COOH)	~12.5	Broad singlet	-
Aldehyde (-CHO)	~10.2	Singlet	-
Vinylic (Ar-CH=)	~7.8	Doublet	~16
Vinylic (=CH-COOH)	~6.6	Doublet	~16
Aromatic	~7.5 - 8.0	Multiplet	-

- Expertise & Experience: The large coupling constant (~16 Hz) for the vinylic protons is characteristic of a trans configuration. The downfield shift of the aldehydic and carboxylic acid protons is due to the deshielding effect of the carbonyl groups. The aromatic region will likely show a complex multiplet pattern due to the ortho-disubstitution.
- Sample Preparation: Dissolve approximately 5-10 mg of **2-formylcinnamic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

- Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and vinylic carbons.

Table 2: Predicted ¹³C NMR Data for **2-Formylcinnamic Acid** in DMSO-d₆

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic acid (-COOH)	~168
Aldehyde (-CHO)	~192
Aromatic (substituted)	~135-140
Aromatic (unsubstituted)	~125-135
Vinylic (Ar-CH=)	~145
Vinylic (=CH-COOH)	~120

- Expertise & Experience: The carbonyl carbons of the aldehyde and carboxylic acid are the most downfield signals due to significant deshielding. The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing substituents.
- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
- Processing: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-formylcinnamic acid** will be dominated by the characteristic absorptions of the carboxylic acid and aldehyde groups.

- Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed as it requires minimal sample preparation and provides high-quality spectra.

Table 3: Predicted FT-IR Data for **2-Formylcinnamic Acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500-3300	Broad, Strong
C-H stretch (Aromatic)	3000-3100	Medium
C-H stretch (Aldehyde)	2720-2820	Medium, Sharp
C=O stretch (Carboxylic acid)	1680-1710	Strong
C=O stretch (Aldehyde)	1690-1720	Strong
C=C stretch (Alkene)	1620-1640	Medium
C=C stretch (Aromatic)	1450-1600	Medium

- Expertise & Experience: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two C=O stretches for the carboxylic acid and aldehyde may overlap, but can often be resolved. The presence of a medium, sharp peak around 2720-2820 cm⁻¹ is a strong indicator of an aldehydic C-H stretch.
- Sample Preparation: Place a small amount of solid **2-formylcinnamic acid** directly onto the crystal of an ATR-FTIR spectrometer.
- Instrumentation: Use a Fourier Transform Infrared spectrometer with an ATR accessory.

- Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

- Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids, as it typically produces the molecular ion with minimal fragmentation.[3]

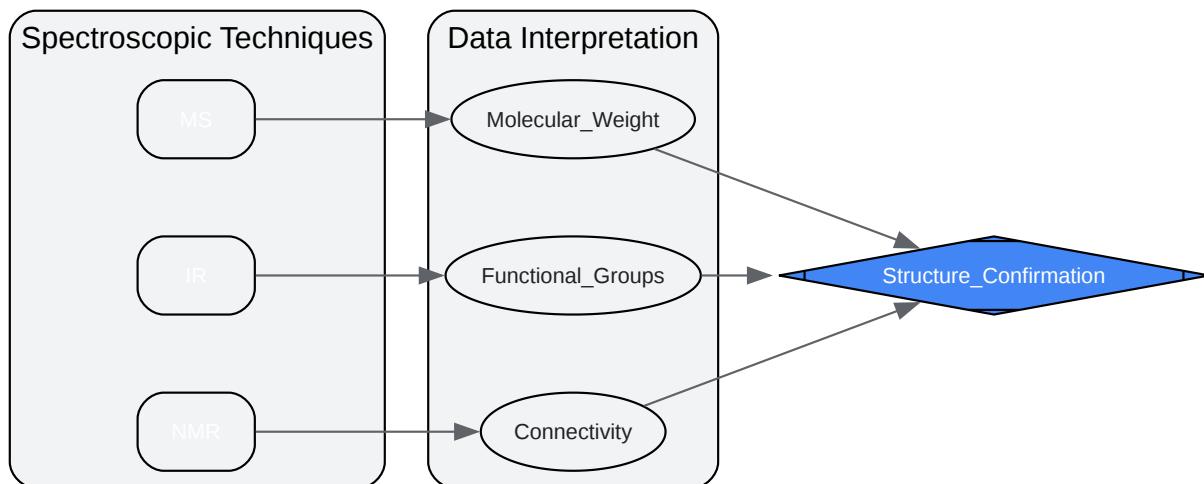
Table 4: Predicted Mass Spectrometry Data for **2-Formylcinnamic Acid** (ESI Negative Mode)

m/z	Ion Assignment
175.04	[M-H] ⁻
131.05	[M-H-CO ₂] ⁻

- Expertise & Experience: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected to be the base peak. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a significant fragment ion at m/z 131.05.
- Sample Preparation: Prepare a dilute solution of **2-formylcinnamic acid** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode.
- Analysis: Analyze the resulting spectrum for the molecular ion and any significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **2-formylcinnamic acid** relies on the synergistic interpretation of data from all three spectroscopic techniques.



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Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of **2-formylcinnamic acid** is a multi-faceted process that leverages the strengths of NMR, IR, and mass spectrometry. By understanding the predicted spectral data and the underlying principles, researchers can confidently identify and assess the purity of this important chemical compound. The provided protocols offer a standardized approach to obtaining high-quality data for reliable structural elucidation.

References

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